molecular formula C41H42N4O8 B1683818 Visudyne CAS No. 129497-78-5

Visudyne

Número de catálogo: B1683818
Número CAS: 129497-78-5
Peso molecular: 718.8 g/mol
Clave InChI: YTZALCGQUPRCGW-MXVXOLGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Aplicaciones Científicas De Investigación

Visudyne Applications in治疗眼科疾病

This compound (verteporfin for injection) is a photoenhancer drug used in photodynamic therapy to treat specific eye conditions . It is indicated for treating patients with predominantly classic subfoveal choroidal neovascularization (CNV) caused by age-related macular degeneration (AMD), pathologic myopia, or presumed ocular histoplasmosis . However, there is insufficient evidence to support the use of this compound for treating predominantly occult subfoveal CNV .

Clinical Trial Outcomes

Clinical trials have demonstrated the effectiveness of this compound in treating subfoveal CNV lesions, particularly those caused by AMD .

  • Verteporfin vs. Placebo: A study comparing verteporfin to placebo found that 53% of verteporfin-treated patients lost fewer than 15 letters in visual acuity at the 24-month examination, compared to 38% of placebo-treated patients (P<.001) .
  • Predominantly Classic Lesions: In subgroup analyses for predominantly classic lesions, 59% of verteporfin-treated patients lost fewer than 15 letters at the 24-month examination, compared to 31% of placebo-treated patients (P<.001) .
  • Minimally Classic Lesions: For minimally classic lesions, no statistically significant differences in visual acuity were noted .
  • Vascular Leakage: 51% of this compound patients had no vascular leakage, compared to 29% of patients on placebo . Disease progression was observed in 23% of this compound patients, compared to 54% in the placebo group .
  • Treatment Frequency: The average number of this compound treatments per year after wet AMD diagnosis was 3.5 in year 1, 2.4 in year 2, and 1.3 in year 3 .

Study Design

The trials were designed as multicenter, double-masked, placebo-controlled, randomized clinical trials . The primary outcome measured was the proportion of eyes with fewer than 15 letters of visual acuity loss at the month 24 examination . Follow-up examinations occurred every three months, with Photograph Reading Center evaluations at months 18 and 24 . During the second year, the same regimen (verteporfin or placebo) was used if angiography showed fluorescein leakage from CNV .

Combination Therapies

This compound has also been studied in combination with anti-VEGF injections . Combining verteporfin photodynamic therapy (vPDT) with anti-VEGF injections theoretically could decrease the need for indefinite intravitreal anti-VEGF injections while maintaining visual acuity gains . The Lucentis Utilizing this compound (LUV) study was designed to determine the threshold-dose fluence of vPDT when used with ranibizumab, an anti-VEGF therapy .

Verteporfin and Human Serum Albumin (HSA)

Research has been conducted to understand the in-vitro release of verteporfin from this compound liposomal formulations and its interaction with human serum albumin (HSA) .

  • Binding Interaction: Verteporfin can form a verteporfin-HSA complex via an exothermic process involving hydrophobic interactions, with a binding molar ratio of approximately 1:1 .
  • Drug Release: When the verteporfin:HSA ratio is 1:1 or above, more than 90% of the active pharmaceutical ingredient (API) is released within 10 minutes .

Additional Information

Métodos De Preparación

Visudyne is synthesized through a series of chemical reactions involving porphyrin derivatives. The synthetic route typically involves the preparation of hexasubstituted dipyrrins, which are then converted into the final benzoporphyrin derivative . The reaction conditions often include dehydroiodination to create sensitive vinyl groups at the final stage . Industrial production methods focus on optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Visudyne undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents for specific modifications. The major products formed from these reactions are typically reactive oxygen species and modified porphyrin derivatives .

Comparación Con Compuestos Similares

Visudyne is often compared with other photosensitizers such as protoporphyrin IX and chlorin e6. While all these compounds are used in photodynamic therapy, verteporfin is unique due to its specific activation wavelength and its ability to selectively accumulate in abnormal blood vessels . Other similar compounds include:

This compound’s unique properties make it particularly effective in treating ocular conditions and certain cancers, setting it apart from other photosensitizers.

Actividad Biológica

Visudyne, a formulation of verteporfin, is primarily used in photodynamic therapy (PDT) for treating conditions such as age-related macular degeneration (AMD) and choroidal neovascularization (CNV). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound is administered intravenously and is encapsulated in liposomes. Upon administration, verteporfin is transported in plasma primarily by lipoproteins. The drug accumulates preferentially in neovascular tissues, where it is activated by nonthermal red light, leading to the generation of reactive oxygen species (ROS) that damage the neovascular endothelium.

Table 1: Key Pharmacokinetic Properties of this compound

PropertyValue
Molecular FormulaC₄₁H₄₂N₄O₈
Molecular Weight~718.8 g/mol
Plasma Protein BindingPrimarily to lipoproteins
Elimination Half-LifeApproximately 5 hours

The activation of verteporfin results in local vascular occlusion through mechanisms involving platelet aggregation and clot formation mediated by procoagulant factors released from damaged endothelial cells .

2. In Vitro Studies

Recent studies have focused on the in vitro release kinetics of verteporfin from this compound formulations. A study developed an in vitro method to quantify drug release under conditions mimicking human serum . The results indicated that:

  • Binding Dynamics : The binding ratio between verteporfin and human serum albumin (HSA) is approximately 1:1.
  • Release Profiles : Higher concentrations of HSA lead to increased release rates of verteporfin, achieving over 90% release within 10 minutes at optimal ratios.

Table 2: Thermodynamic Parameters for Verteporfin-HSA Binding

ParameterValue
Enthalpy Change (ΔH\Delta H)190.51 kJ/mol
Free Energy Change (ΔG\Delta G)-40.10 kJ/mol (at 300 K)
Entropy Change (ΔS\Delta S)768.71 J/mol K

These findings suggest that the binding of verteporfin to HSA is a spontaneous process characterized by favorable thermodynamic parameters .

3. Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating AMD and other conditions associated with CNV. A notable study reported outcomes from two randomized trials involving patients with subfoveal CNV due to AMD:

  • Primary Outcome : At the 24-month follow-up, 53% of verteporfin-treated patients experienced less than a 15-letter loss in visual acuity compared to 38% in the placebo group (P<0.001) .
  • Subgroup Analysis : For predominantly classic lesions, a significant improvement was observed, with 59% of treated patients maintaining visual acuity compared to only 31% in the placebo group.

Table 3: Visual Acuity Outcomes at Month 24

GroupPatients (%) with <15 Letters Loss
Verteporfin53%
Placebo38%

Moreover, adverse effects were minimal, with few reports of photosensitivity reactions or injection site complications during follow-up evaluations .

4. Safety Profile

The safety profile of this compound has been evaluated through various studies. Common side effects include:

  • Photosensitivity Reactions : Occur due to light activation.
  • Injection Site Reactions : Generally mild and transient.

Long-term safety data supports the continued use of this compound for eligible patients with minimal adverse effects reported over extended follow-ups .

Propiedades

IUPAC Name

3-[(23S,24R)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t38-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZALCGQUPRCGW-ZSFNYQMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031353, DTXSID30892511
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Verteporfin C5 isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Verteporfin is transported in the plasma primarily by lipoproteins. Once verteporfin is activated by light in the presence of oxygen, highly reactive, short-lived singlet oxygen and reactive oxygen radicals are generated. Light activation of verteporfin results in local damage to neovascular endothelium, resulting in vessel occlusion. Damaged endothelium is known to release procoagulant and vasoactive factors through the lipo-oxygenase (leukotriene) and cyclo-oxygenase (eicosanoids such as thromboxane) pathways, resulting in platelet aggregation, fibrin clot formation and vasoconstriction. Verteporfin appears to somewhat preferentially accumulate in neovasculature, including choroidal neovasculature. However, animal models indicate that the drug is also present in the retina. As singlet oxygen and reactive oxygen radicals are cytotoxic, Verteporfin can also be used to destroy tumor cells.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

129497-78-5, 133513-12-9
Record name Verteporfin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129497785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin C isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verteporfin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BPD-MA-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-315555
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU713D62N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Visudyne
Reactant of Route 2
Visudyne
Reactant of Route 3
Visudyne
Reactant of Route 4
Visudyne
Reactant of Route 5
Reactant of Route 5
Visudyne
Reactant of Route 6
Reactant of Route 6
Visudyne
Customer
Q & A

Q1: What is the primary mechanism of action of Verteporfin in the context of cancer treatment?

A1: Verteporfin, independent of light activation, can disrupt the interaction between Yes-associated protein 1 (YAP1) and TEA domain transcription factors (TEAD) [, , , ]. This interaction is essential for the transcriptional activation of target genes downstream of YAP1, a key regulator of cell proliferation and survival often overexpressed in cancer.

Q2: How does Verteporfin affect YAP1 protein levels?

A2: Verteporfin treatment leads to a decrease in both cytoplasmic and nuclear YAP1 levels. This effect is attributed to lysosome-dependent degradation of the YAP1 protein [].

Q3: What are the downstream consequences of Verteporfin-mediated YAP1 inhibition in cancer cells?

A3: Inhibiting YAP1 with Verteporfin has been shown to decrease the expression of YAP1 target genes []. This, in turn, leads to several anti-cancer effects including decreased cell proliferation, induction of apoptosis, suppression of migration and invasion, and impairment of cancer stem cell characteristics like melanosphere formation and ALDH+ cell populations [, , , , , ].

Q4: Does Verteporfin impact other signaling pathways in cancer cells?

A4: Research suggests that Verteporfin can influence additional pathways beyond YAP1 inhibition. For instance, in KRAS-mutant lung cancer cells, Verteporfin treatment triggers ER stress, ultimately leading to apoptotic cell death []. This effect appears to be partially independent of YAP1 inhibition, indicating Verteporfin’s potential to target multiple vulnerabilities in cancer cells.

Q5: How does Verteporfin affect the tumor microenvironment?

A5: Verteporfin has been shown to modulate the tumor microenvironment, specifically the immune cell composition []. Studies utilizing flow cytometry and single-cell RNA sequencing revealed that Verteporfin treatment in a cholangiocarcinoma model led to an increased ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages []. Additionally, Verteporfin increased the activation of CD8+ T cells, crucial components of the anti-tumor immune response [, ].

Q6: What is the molecular formula and weight of Verteporfin?

A6: Verteporfin, chemically known as benzoporphyrin derivative monoacid ring A, has the molecular formula C41H42N4O8 and a molecular weight of 718.79 g/mol.

Q7: Has Verteporfin been successfully incorporated into drug delivery systems?

A7: Yes, Verteporfin has been successfully encapsulated within nanostructured lipid carriers (NLC) []. This formulation has shown improved tumor targeting and reduced systemic toxicity in an ovarian cancer model, highlighting the potential of nanoformulations to enhance Verteporfin delivery and therapeutic efficacy.

Q8: Are there other drug delivery systems being explored for Verteporfin?

A8: Beyond NLCs, researchers have explored biodegradable poly(ethylene glycol)-poly(beta-amino ester)-poly(ethylene glycol) (PEG-PBAE-PEG) triblock copolymer micelles for Verteporfin delivery []. These micelles can be engineered to control their morphology, potentially enabling evasion of macrophage uptake and improving tumor targeting.

Q9: What in vitro models have been used to study Verteporfin's anti-cancer activity?

A9: A variety of human cancer cell lines have been used to study Verteporfin's effects. These include uveal melanoma cell lines (e.g., 92.1, Mel 270, Omm 1, Omm 2.3), head and neck squamous cell carcinoma cell lines (both HPV-positive and HPV-negative), and ovarian cancer cell lines, among others [, , ]. Researchers have employed standard assays such as MTS assays for cell viability, flow cytometry for apoptosis analysis, Western blotting for protein expression, and transwell assays for migration and invasion [, , ].

Q10: What in vivo models have been used to evaluate Verteporfin in cancer?

A10: Preclinical studies have utilized various animal models to assess Verteporfin’s anti-cancer efficacy. These include subcutaneous and orthotopic xenograft models in mice bearing human tumor cells, including models of breast cancer, lung cancer, uveal melanoma, and chordoma [, , , , ].

Q11: What have preclinical studies revealed about Verteporfin's efficacy in combination with radiotherapy?

A11: Preclinical data suggest that Verteporfin can enhance the efficacy of radiotherapy. In chordoma models, Verteporfin exhibited both additive and synergistic effects when combined with radiation []. This enhanced radiosensitivity is attributed to Verteporfin’s ability to inhibit DNA damage repair mechanisms and increase the proportion of cells in the G2/M cell cycle phase, a stage where cells are more susceptible to radiation []. Similar radiosensitizing effects have been observed in models of lung and breast cancer metastatic to the spine [].

Q12: Have any resistance mechanisms to Verteporfin been identified?

A12: Research on Verteporfin resistance is ongoing. One study identified SOX4, a downstream target of TGFβ signaling, as a potential mediator of Verteporfin resistance in breast cancer cells []. Cells with elevated SOX4 expression showed increased resistance to Verteporfin, suggesting that targeting both SOX4 and YAP1 might be a promising strategy to overcome resistance [].

Q13: What strategies are being investigated to improve Verteporfin delivery to tumors?

A13: Two main strategies have been explored to enhance Verteporfin delivery:

  • Nanoparticle Encapsulation: Encapsulating Verteporfin within nanocarriers, such as NLCs, improves drug solubility, prolongs circulation time, and enhances tumor accumulation, ultimately leading to better therapeutic efficacy and reduced systemic toxicity [].
  • Micelle Formation: Biodegradable PEG-PBAE-PEG triblock copolymer micelles have been investigated for their ability to encapsulate and release Verteporfin in a pH-dependent manner []. Modifying the micelle morphology, specifically creating high-aspect-ratio filamentous micelles, has demonstrated reduced uptake by macrophages, suggesting improved tumor targeting capabilities [].

Q14: What is the historical context of Verteporfin in medicine?

A14: Verteporfin was initially developed and received FDA approval for the treatment of age-related macular degeneration (AMD), particularly for neovascular AMD [, ]. Its use in photodynamic therapy (PDT) for AMD demonstrated the ability to slow vision loss in patients with predominantly classic subfoveal choroidal neovascularization [, , ].

Q15: How has the focus of Verteporfin research evolved?

A15: While initially focused on its application in ophthalmology, research on Verteporfin has expanded to explore its potential as an anti-cancer agent [, , , , , , , , , , , , , , , ]. This shift is driven by its ability to inhibit YAP1, a promising target in oncology. Preclinical studies have shown encouraging results, prompting further investigation into its application in various cancer types.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.